molecular formula C4H2F3N3O2 B6223332 3-nitro-1-(trifluoromethyl)-1H-pyrazole CAS No. 1995072-52-0

3-nitro-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B6223332
CAS RN: 1995072-52-0
M. Wt: 181.1
InChI Key:
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Description

3-Nitro-1-(trifluoromethyl)-1H-pyrazole, also known as NTP or N-trifluoromethylpyrazole, is a relatively new chemical compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure composed of a nitrogen atom, three carbon atoms, and one hydrogen atom. This compound has been used as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a ligand for metal complexes. It has also been used as an inhibitor of enzymes, as a fluorescent probe, and as a fluorescent dye. In addition, the compound has been used in the study of biochemical and physiological effects, as well as in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-nitro-1-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction. It is also believed that the compound acts as a fluorescent probe by binding to the active site of the enzyme and producing a fluorescent signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitro-1-(trifluoromethyl)-1H-pyrazole are not fully understood. However, the compound has been shown to be an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-nitro-1-(trifluoromethyl)-1H-pyrazole in laboratory experiments is its low cost and availability. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. The major limitation of the compound is its low solubility in water, which can make it difficult to use in aqueous solutions. In addition, the compound has a relatively low boiling point, which can make it difficult to use in high temperature reactions.

Future Directions

There are a number of potential future directions for the use of 3-nitro-1-(trifluoromethyl)-1H-pyrazole. One potential direction is the development of new therapeutic agents based on the compound’s inhibitory and fluorescent properties. Another potential direction is the development of new catalysts and reagents based on the compound’s catalytic and reagent properties. In addition, the compound could be used as a fluorescent probe for the study of enzyme kinetics and for the study of biochemical and physiological processes. Finally, the compound could be used in the development of new materials with improved properties, such as increased solubility or increased thermal stability.

Synthesis Methods

The synthesis of 3-nitro-1-(trifluoromethyl)-1H-pyrazole can be achieved in a variety of ways. One of the most common methods involves the reaction of trifluoromethyl bromide with an organic amine, such as aniline, in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of an aminium salt, which is then nitrated with nitric acid to give the desired product. Other methods for the synthesis of 3-nitro-1-(trifluoromethyl)-1H-pyrazole include the reaction of trifluoromethyl iodide with an amine, the reaction of trifluoromethyl sulfonyl chloride with an amine, and the reaction of trifluoromethyl acrylate with an amine.

Scientific Research Applications

3-nitro-1-(trifluoromethyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a ligand for metal complexes. As a reagent, it has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. As a catalyst, it has been used in the synthesis of a variety of organic compounds, including polymers, polysaccharides, and polypeptides. As a ligand, it has been used in the formation of metal complexes, such as those of copper, nickel, and palladium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-1-(trifluoromethyl)-1H-pyrazole involves the nitration of 1-(trifluoromethyl)-1H-pyrazole followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "1-(trifluoromethyl)-1H-pyrazole", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "1. Nitration of 1-(trifluoromethyl)-1H-pyrazole with nitric acid and sulfuric acid to form 3-nitro-1-(trifluoromethyl)-1H-pyrazole", "2. Reduction of the nitro group in 3-nitro-1-(trifluoromethyl)-1H-pyrazole to an amino group using hydrogen gas and palladium on carbon as a catalyst" ] }

CAS RN

1995072-52-0

Product Name

3-nitro-1-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C4H2F3N3O2

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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